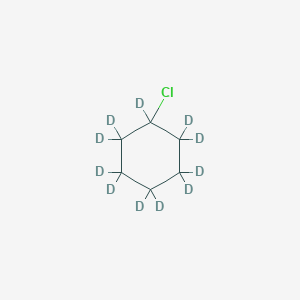
OXALATO DE ZINC
Descripción general
Descripción
Zinc is a trace element that is essential for the proper functioning of the human body. It plays a crucial role in various physiological processes, including immune function, wound healing, and DNA synthesis. Zinc deficiency has been linked to several diseases, including diabetes, cancer, and Alzheimer's disease. Therefore, the importance of zinc in human health has led to extensive research on its synthesis, mechanism of action, and future directions.
Aplicaciones Científicas De Investigación
Síntesis de Nanomateriales
El Oxalato de Zinc se utiliza con frecuencia como precursor en la síntesis de nanopartículas de óxido de zinc (ZnO). La descomposición térmica del this compound puede producir nanopartículas de ZnO homogéneas, que son apreciadas por sus propiedades ópticas, mecánicas, eléctricas, magnéticas y catalíticas . Estas nanopartículas son fundamentales para el avance de la nanotecnología y la ingeniería de nanophasas.
Estudios de Descomposición Térmica
El comportamiento de descomposición térmica del compuesto es objeto de interés. Al estudiar su cinética a través de métodos como la técnica DSC no isotérmica, los investigadores pueden comprender el proceso de descomposición, que normalmente da como resultado la formación de ZnO junto con la evolución de CO₂ y CO . Este conocimiento es crucial para la ciencia de los materiales, particularmente en la síntesis de óxidos de metales de transición nanocristalinos.
Aplicaciones Electroquímicas
El this compound se ha explorado como material de ánodo para baterías de iones de litio. Las investigaciones indican que el ZnO sintetizado a partir de la descomposición térmica del this compound dihidratado es prometedor como material de ánodo, con el potencial de mejorar el rendimiento electroquímico de los ánodos de grafito comerciales .
Conservación del Patrimonio
En el campo de la ciencia del patrimonio, se ha estudiado la formación de this compound en pinturas al óleo, particularmente a partir del pigmento blanco de zinc. Esta investigación ayuda a comprender los cambios químicos que se producen en las obras de arte a lo largo del tiempo y ayuda en el desarrollo de técnicas de conservación .
Dispositivos Optoelectrónicos
Las propiedades del material del this compound son significativas para la fabricación de dispositivos optoelectrónicos. Su caracterización a través de estudios espectroscópicos proporciona información sobre su idoneidad para tales aplicaciones .
Catálisis
El this compound se ha utilizado para estudiar procesos de oxidación catalítica selectiva. Por ejemplo, la oxidación del metil DL-mandelato monitorizada mediante espectroscopia ATR-IR online ha sido facilitada por catalizadores derivados del this compound .
Safety and Hazards
“Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, release flammable gases which may ignite spontaneously when in contact with water, and catch fire spontaneously if exposed to air .
Mecanismo De Acción
Target of Action
Zinc Oxalate primarily targets the cellular homeostasis of zinc . It interacts with various cellular components, including enzymes and transporters, to regulate zinc levels within the cell . Oxalate, a component of Zinc Oxalate, is known to have a significant impact on kidney function, contributing to the formation of calcium oxalate kidney stones .
Mode of Action
Zinc Oxalate interacts with its targets through a series of biochemical reactions. Zinc, an essential trace element, plays a crucial role in numerous biological functions, and its imbalance has been linked to various pathologies . Oxalate, on the other hand, can bind to calcium in the urinary tract, leading to the formation of kidney stones .
Biochemical Pathways
Zinc Oxalate affects several biochemical pathways. Zinc is involved in the regulation of cellular homeostasis and is receiving increasing attention for its role in various diseases . Oxalate plays a role as iron transport agents, pH regulators, and physiological iron reductants . The oxalate-carbonate pathway is also affected, which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .
Pharmacokinetics
The pharmacokinetics of Zinc Oxalate involves its absorption, distribution, metabolism, and excretion (ADME). Zinc is absorbed and distributed throughout the body, participating in different metabolisms . It is then metabolized and excreted from the body .
Result of Action
The action of Zinc Oxalate results in various molecular and cellular effects. It influences growth, effects on immunity, and various systems of the body . At the molecular level, zinc transporters such as ZnT-7 can protect cells by reducing the aggregation of free zinc ions and inhibiting hydrogen peroxide–induced apoptosis .
Action Environment
The action, efficacy, and stability of Zinc Oxalate are influenced by various environmental factors. For instance, the thermal decomposition of Zinc Oxalate is a critical process that can be influenced by the environment . The resultant zinc oxide nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .
Análisis Bioquímico
Biochemical Properties
Zinc Oxalate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, oxalic acid, a component of Zinc Oxalate, is linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . The active regulation of the oxalic acid concentration is linked with enzymatic activities .
Temporal Effects in Laboratory Settings
The thermal decomposition of Zinc Oxalate has been studied in laboratory settings . The kinetics of dehydration and decomposition were studied by non-isothermal DSC technique in the N2 atmosphere at different heating rates .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of Zinc Oxalate in animal models, it is known that oxalic acid, a component of Zinc Oxalate, can be toxic. For instance, oxalic acid is very toxic to honey bee larvae .
Metabolic Pathways
Zinc Oxalate is involved in several metabolic pathways. Oxalic acid, a component of Zinc Oxalate, is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic reasons underlie elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body .
Propiedades
IUPAC Name |
oxalic acid;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Zn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDIPIDVUPWUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074917 | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Hawley] | |
| Record name | Zinc oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
547-68-2 | |
| Record name | Zinc oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)




![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)
![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)





